(S)-4-tert-Butyl-2-(2-pyridyl)oxazoline synthesis from picolinic acid
(S)-4-tert-Butyl-2-(2-pyridyl)oxazoline synthesis from picolinic acid
Technical Guide for Research & Development
Executive Summary
This guide details the optimized synthesis of (S)-4-tert-butyl-2-(2-pyridyl)oxazoline (commonly referred to as (S)-t-BuPyOx ; CAS: 117408-98-7). This ligand is a critical scaffold in asymmetric catalysis, extensively used in Nishiyama-type hydrosilylations, enantioselective conjugate additions, and Negishi cross-couplings.
While early synthesis routes relied on the methanolysis of 2-cyanopyridine (often suffering from variable yields and hydrolysis side-products), this guide focuses on the robust, scalable two-step protocol starting from picolinic acid . This route utilizes a mixed-anhydride activation followed by a thionyl chloride-mediated cyclization, offering high reproducibility on multi-gram scales.
Retrosynthetic Analysis & Strategy
The synthesis disconnects the oxazoline ring at the C-N and C-O bonds, tracing back to the condensation of picolinic acid and (S)-tert-leucinol .
Strategic Considerations:
-
Activation: Direct thermal condensation is inefficient. We employ isobutyl chloroformate to form a mixed anhydride, preventing the bis-acylation often seen when using oxalyl chloride.
-
Cyclization: The hydroxy-amide intermediate requires activation of the alcohol to a leaving group (chloride or sulfonate) to facilitate intramolecular nucleophilic attack by the amide oxygen (or nitrogen, depending on mechanism, though O-attack followed by rearrangement is common in specific conditions, here it is effectively dehydrative cyclization). Thionyl chloride (
) is selected for its atom economy and ease of byproduct removal ( , ).
Figure 1: Retrosynthetic disconnection showing the two-step assembly from commodity chemicals.
Experimental Protocol
Step 1: Synthesis of (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide
Objective: Coupling of picolinic acid with (S)-tert-leucinol via a mixed anhydride.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| Picolinic Acid | 1.00 | Starting Material |
| Isobutyl Chloroformate (IBCF) | 1.15 | Activator |
| N-Methylmorpholine (NMM) | 1.50 | Base (Acid Scavenger) |
| (S)-tert-Leucinol | 1.10 | Chiral Amine |
| Dichloromethane ( | Solvent | [0.4 M] |
Procedure:
-
Activation: Charge a flame-dried round-bottom flask with picolinic acid (1.0 equiv) and dry
. Add NMM (1.5 equiv) and cool the solution to 0 °C (ice bath). -
Mixed Anhydride Formation: Dropwise add isobutyl chloroformate (1.15 equiv) over 30 minutes. Maintain temperature at 0 °C. Stir for an additional 30 minutes. Observation: A white precipitate (NMM·HCl) may form.[1]
-
Amine Addition: In a separate flask, dissolve (S)-tert-leucinol (1.10 equiv) in a minimal amount of
. Add this solution dropwise to the activated acid mixture at 0 °C. -
Reaction: Allow the mixture to warm to room temperature (23 °C) and stir for 3–12 hours. Monitor by TLC (EtOAc/Hexanes).
-
Workup:
-
Quench with 1M HCl (aq) to remove unreacted amine and pyridine byproducts.
-
Extract aqueous layer with
(3x). -
Wash combined organics with saturated
and brine. -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: The crude white solid is typically >95% pure. If necessary, recrystallize from EtOAc/Hexanes.
Check Point: The product should appear as a white solid.[2]
-
1H NMR (CDCl3): Look for amide NH doublet (~8.0 ppm) and tert-butyl singlet (~1.0 ppm).
Step 2: Cyclization to (S)-t-BuPyOx
Objective: Cyclodehydration of the hydroxy-amide using thionyl chloride.[1]
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| Hydroxy-Amide (Step 1) | 1.00 | Precursor |
| Thionyl Chloride ( | 5.00 | Dehydrating Agent |
| Aqueous NaOH (1M) | Excess | Quench/Base |
| Dichloromethane ( | Solvent | [0.2 M] |
Procedure:
-
Chlorination: Dissolve the hydroxy-amide (from Step 1) in dry
. -
Reagent Addition: Cool to 0 °C. Add
(5.0 equiv) dropwise. Caution: Gas evolution ( , ). -
Reflux: Allow to warm to room temperature, then heat to reflux (approx. 40 °C) for 12 hours.
-
Concentration: Cool to room temperature. Concentrate the mixture in vacuo to remove solvent and excess
.[2] Note: This leaves the intermediate chloro-amide or oxazoline hydrochloride salt. -
Cyclization/Neutralization:
-
Redissolve the residue in
. -
Add 1M NaOH (aq) and stir vigorously for 1 hour. This ensures deprotonation and closure of the oxazoline ring.
-
-
Workup:
-
Separate layers. Extract aqueous phase with
. -
Dry combined organics over
and concentrate.
-
-
Purification: Purify via flash column chromatography on silica gel (Eluent: 20-30% EtOAc in Hexanes).
Figure 2: Workup and purification workflow for the cyclization step.
Characterization & Quality Control
To validate the synthesis, compare analytical data against these standard values.
-
Appearance: White crystalline solid or clear oil (which solidifies upon standing).
-
Optical Rotation:
(c = 1.0, ).[3] Note: Sign depends strictly on using (S)-tert-leucinol. -
1H NMR (400 MHz,
):- 8.70 (d, 1H, Py-H)
- 8.08 (d, 1H, Py-H)
- 7.78 (td, 1H, Py-H)
- 7.38 (ddd, 1H, Py-H)
- 4.45 (dd, 1H, Oxazoline-CH)
-
4.35 (t, 1H, Oxazoline-
) -
4.15 (dd, 1H, Oxazoline-
) - 0.98 (s, 9H, t-Butyl)
-
Critical Impurity Check: Ensure no aldehyde peaks (CHO) or uncyclized amide (NH broad peak around 7-8 ppm) remain.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Hydrolysis of Mixed Anhydride | Ensure |
| Bis-acylation | Excess Acid Chloride | Use the Mixed Anhydride method (IBCF) instead of Oxalyl Chloride. |
| Incomplete Cyclization | Insufficient Base Workup | The intermediate chloro-amine salt requires basic conditions (NaOH) to close the ring. Stir longer with base. |
| Racemization | High Temp / Strong Base | Avoid heating the amide formation step. Use mild bases like NMM or |
References
-
Stoltz, B. M.; Holder, J. C.; Shimizu, H. "A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand."[4] Beilstein Journal of Organic Chemistry, 2013 , 9, 1630–1636.
-
Nishiyama, H.; Sakaguchi, H.; Nakamura, T.; Horihata, M.; Kondo, M.; Itoh, K. "Chiral (S)-4-tert-butyl-2-(2-pyridyl)oxazoline: A New Ligand for Asymmetric Hydrosilylation." Organometallics, 1989 , 8, 846–848.
-
Stoltz, B. M.; Wright, A. C. "Preparation of (S)-tert-ButylPyOx and Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids." Organic Syntheses, 2021 , 98, 117–130.[5]
-
Evans, D. A.; Peterson, G. S.; Johnson, J. S.; Barnes, D. M.; Campos, K. R.; Woerpel, K. A. "An Improved Procedure for the Preparation of 2,2-Bis(2-oxazolines)." The Journal of Organic Chemistry, 1998 , 63, 4541–4544.
